

Fervenulin: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fervenulin*

Cat. No.: *B1672609*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fervenulin, a pyrimido[5,4-e][1][2][3]triazine antibiotic, presents a compelling scaffold for scientific investigation due to its diverse biological activities. This document provides a comprehensive technical overview of **Fervenulin**, detailing its chemical structure, molecular formula (C₇H₇N₅O₂), and key physicochemical properties. It further delves into its synthesis, analytical determination, and known biological effects, with a focus on its potential as a nematicidal, antibacterial, and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Fervenulin, with the systematic IUPAC name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, is a heterocyclic organic compound. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of **Fervenulin**.

Table 1: Physicochemical Properties of **Fervenulin**

Property	Value	Reference
Molecular Formula	C7H7N5O2	[1] [2] [3]
Molecular Weight	193.17 g/mol	[1]
CAS Number	483-57-8	[1] [2]
Appearance	Yellow orthorhombic crystals	[4]
Melting Point	178-179 °C	[4]
Solubility	Soluble in most common organic solvents. Sparingly soluble in cold water (~2 mg/mL), more soluble in hot water (~40 mg/mL). Practically insoluble in hydrocarbons.	[4]
UV max (Ethanol)	238 nm (ϵ 18,500), 275 nm (ϵ 1,600), 340 nm (ϵ 4,200)	[4]
SMILES	<chem>CN1C2=C(C(=O)N(C1=O)C)N=CN=N2</chem>	[5]
InChI	<chem>InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3</chem>	[3]

Synthesis and Analysis

Chemical Synthesis

A key synthetic route to **Fervenulin** involves the reduction of its precursor, **Fervenulin 4-oxide**. The following workflow outlines a reported method.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Fervenulin**.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of **Fervenulin**

- Reactants: **Fervenulin** 4-oxide (0.209 g, 0.001 mol) and sodium hyrosulfite (Na₂S₂O₄; 0.522 g, 0.003 mol).
- Solvent: Water (3 mL).
- Procedure:
 - A mixture of **Fervenulin** 4-oxide and sodium hyrosulfite in water is stirred at room temperature for 1 hour.
 - The resulting clear solution is extracted with three 5 mL portions of chloroform (CHCl₃).
 - The combined chloroform extracts are dried over anhydrous sodium sulfate (Na₂SO₄).
 - The solvent is removed by evaporation under reduced pressure.
 - The resulting residue is recrystallized from benzene to yield **Fervenulin**.

Analytical Determination

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the determination of **Fervenulin** in food matrices.[5][6]

Table 2: UHPLC-MS/MS Method Parameters for **Fervenulin** Detection

Parameter	Condition	Reference
Chromatography	Ultra-High Performance Liquid Chromatography (UHPLC)	[6]
Detection	Tandem Mass Spectrometry (MS/MS)	[6]
Limit of Detection (LOD)	24 µg/kg	[6]
Recoveries	70.1% to 108.7%	[6]
Intra-day RSDs (n=5)	0.9% to 9.5%	[6]
Inter-day RSDs (n=3)	0.9% to 9.5%	[6]

Biological Activities and Mechanism of Action

Fervenulin has demonstrated a range of biological activities, including nematicidal, antibacterial, and potential anticancer properties.

Nematicidal Activity

Fervenulin has been shown to be effective against the root-knot nematode *Meloidogyne incognita*.

Table 3: Nematicidal Activity of **Fervenulin** against *M. incognita*

Activity	Concentration	Reference
Egg Hatch Inhibition (MIC)	30 µg/mL	[2]
Mortality of Second-Stage Juveniles	250 µg/mL	[2]

Antibacterial and Antifungal Activities


While **Fervenulin** is known to possess broad-spectrum antibacterial and antifungal properties, specific Minimum Inhibitory Concentration (MIC) data against a wide range of microbial species

is not readily available in the public domain. General protocols for determining MIC values are well-established and typically involve broth microdilution or agar dilution methods.

Anticancer Activity

The anticancer potential of **Fervenulin** has been suggested, though comprehensive studies detailing its efficacy and mechanism of action are limited. Research into structurally related compounds suggests that potential mechanisms could involve the induction of apoptosis and cell cycle arrest.

Potential Mechanisms of Anticancer Action (Hypothesized based on related compounds):

[Click to download full resolution via product page](#)

Caption: Hypothesized anticancer mechanism of **Fervenulin**.

Experimental Protocol: Cell Viability Assay (General)

A common method to assess the cytotoxic effects of a compound like **Fervenulin** on cancer cell lines is the MTT assay.

- Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Procedure:
 - Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **Fervenulin** for a specified period (e.g., 24, 48, or 72 hours).
 - After the incubation period, the medium is replaced with fresh medium containing MTT solution.
 - The plate is incubated to allow formazan crystal formation.
 - A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions

While **Fervenulin** has been identified as a molecule with interesting biological properties, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Comprehensive Biological Screening: Systematic evaluation of **Fervenulin**'s activity against a broad panel of cancer cell lines, bacteria, and fungi to identify its spectrum of activity and potency.

- Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by **Fervenulin** to understand its mode of action in various disease models.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of **Fervenulin** analogs to identify key structural features responsible for its activity and to optimize its potency and selectivity.
- In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of **Fervenulin**.

Conclusion

Fervenulin represents a promising natural product with a foundation of reported biological activities. This technical guide consolidates the current knowledge on its chemical properties, synthesis, and biological effects. It is hoped that this document will serve as a valuable resource to stimulate further research and development of **Fervenulin** and its derivatives as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Screening of natural compounds identifies ferutinin as an antibacterial and anti-biofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Determination of bacterial toxin toxoflavin and fervenulin in food and identification of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Anticancer Activity of Ferula Constituents and their Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Fervenulin: A Technical Guide to its Chemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672609#fervenulin-chemical-structure-and-molecular-formula-c7h7n5o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com